Cas no 830-81-9 (1-Naphthyl acetate)

1-Naphthyl acetate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Acetoxynaphthalene

- 1-Naphthyl acetate

- a-Naphthylacetate

- Acetic Acid 1-Naphthyl Ester

- 1-Naphthalenol,acetate (9CI)

- 1-Naphthol, acetate (6CI,8CI)

- NSC 9846

- Naphthalen-1-yl acetate

- a-Acetoxynaphthalene

- a-Naphthol acetate

- 1-Naphthylacetate

- a-Naphthyl acetate

- α-Napthyl acetate

- alpha-Naphthyl acetate

- 1-Naphthol, acetate

- Naphthyl acetate

- Naphthalene, 1-acetoxy-

- 1-NAPHTHALENOL, ACETATE

- 1-Naphthalenol, 1-acetate

- alpha-Naphthol acetate

- alpha-Acetoxynaphthalene

- .alpha.-Naphthyl acetate

- VGKONPUVOVVNSU-UHFFFAOYSA-N

- Q63395404

- 1-Naphthyl a

- Naphthalenol, acetate

- Acetic acid 1-

- 1-Naphthalenol, acetate (9CI)

- 1-Naphthol, acetate (6CI, 8CI)

- 1-Naphthalen-1-yl acetate

- α-Acetoxynaphthalene

- α-Naphthol acetate

- α-Naphthyl acetate

- 830-81-9

- s4804

- HY-W016188

- A864310

- AI3-17246

- SCHEMBL76633

- A0037

- CHEMBL2286101

- NSC-9846

- NSC9846

- AS-57933

- BRN 2046403

- NS00042934

- 29692-55-5

- EINECS 212-599-8

- acetic acid naphthalen-1-yl ester

- D88202

- AKOS002260828

- ALPHA-NAPHTHYLACETATE

- J-504154

- MFCD00003922

- CS-W016904

- 1-Naphthyl acetate, >=98% (C)

- CCG-266476

- FT-0608119

- DTXSID00870785

- DA-49184

- STL303723

-

- MDL: MFCD00003922

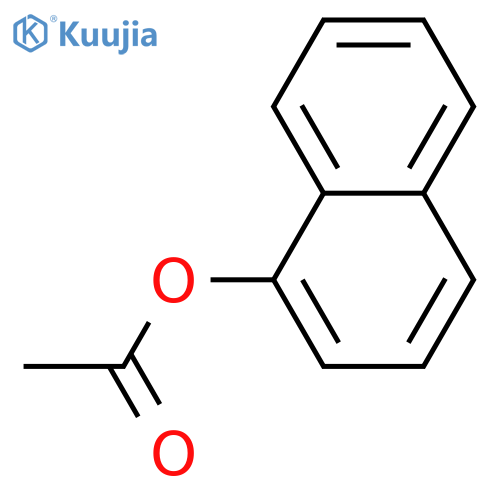

- Inchi: 1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3

- Chiave InChI: VGKONPUVOVVNSU-UHFFFAOYSA-N

- Sorrisi: O=C(C)OC1C2C(=CC=CC=2)C=CC=1

- BRN: 2046403

Proprietà calcolate

- Massa esatta: 186.06800

- Massa monoisotopica: 186.068

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 14

- Conta legami ruotabili: 2

- Complessità: 212

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- Superficie polare topologica: 26.3

- XLogP3: 2.8

Proprietà sperimentali

- Colore/forma: Cristallo incolore dell'ago

- Densità: 1.1032 (rough estimate)

- Punto di fusione: 44.0 to 47.0 deg-C

- Punto di ebollizione: 118°C/1mmHg(lit.)

- Punto di infiammabilità: Gradi Fahrenheit:235,4°F

Gradi Celsius:113°C - Indice di rifrazione: 1.6010 (estimate)

- Solubilità: dioxane: 0.1 g/mL, clear, colorless

- PSA: 26.30000

- LogP: 2.76510

- Solubilità: Solubile in etanolo ed etere, insolubile in acqua.

- Sensibilità: Moisture Sensitive

1-Naphthyl acetate Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Danger

- Dichiarazione di pericolo: H318

- Dichiarazione di avvertimento: P280,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 1993 3/PG 3

- WGK Germania:3

- Codice categoria di pericolo: 41

- Istruzioni di sicurezza: S26-S39-S24/25-S22-S45-S36/37-S16

- CODICI DEL MARCHIO F FLUKA:10-21

- RTECS:QL2975500

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Condizioni di conservazione:−20°C

- Frasi di rischio:R41

1-Naphthyl acetate Dati doganali

- CODICE SA:2915390090

- Dati doganali:

Codice doganale cinese:

2915390090Panoramica:

2915390090. altri esteri di acetato. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2915390090. esteri dell'acido acetico. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:5,5%. Tariffa generale:30,0%

1-Naphthyl acetate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044420-100g |

1-Naphthyl acetate |

830-81-9 | 98% | 100g |

¥526.00 | 2024-07-28 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18154-25g |

α-Napthyl acetate |

830-81-9 | 98% | 25g |

¥130.00 | 2021-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0037-100g |

1-Naphthyl acetate |

830-81-9 | 99.0%(GC) | 100g |

1390.0CNY | 2021-07-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044420-10g |

1-Naphthyl acetate |

830-81-9 | 98% | 10g |

¥165.00 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N32520-500g |

1-Naphthyl acetate |

830-81-9 | 500g |

¥2496.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | K88778-100g |

1-Naphthalenol, 1-acetate |

830-81-9 | 97% | 100g |

$160 | 2024-05-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-213375-5 g |

1-Naphthyl acetate, |

830-81-9 | 5g |

¥466.00 | 2023-07-11 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015348-100g |

1-Naphthyl acetate |

830-81-9 | 99% | 100g |

¥533 | 2024-05-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N110629-100g |

1-Naphthyl acetate |

830-81-9 | 98% | 100g |

¥378.90 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17482-250g |

1-Naphthyl acetate, 99% |

830-81-9 | 99% | 250g |

¥3007.00 | 2023-03-01 |

1-Naphthyl acetate Metodo di produzione

Synthetic Routes 1

1.2 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

1.2 Reagents: Sodium bicarbonate Solvents: Water

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Synthetic Routes 25

1.2 Reagents: Sodium bicarbonate Solvents: Water

Synthetic Routes 26

Synthetic Routes 27

Synthetic Routes 28

Synthetic Routes 29

Synthetic Routes 30

Synthetic Routes 31

1-Naphthyl acetate Raw materials

- 1-Naphthalenol, ion(1-)

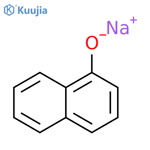

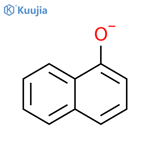

- naphthalen-1-ol

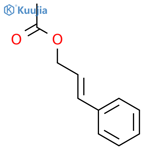

- 2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)-

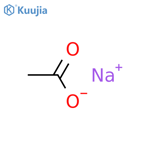

- Sodium acetate

- 1-Acetamidonaphthalene

- Silane, trimethyl(1-naphthalenyloxy)-

- 1-Naphthalenol, sodium salt

- 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)-

- 1-Bromonaphthalene

- 1-Iodonaphthalene

- Cinnamyl acetate

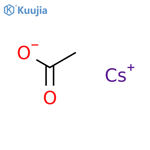

- Cesium acetate

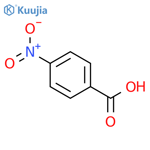

- 4-Nitrobenzoic acid

- 1-(Benzyloxy)naphthalene

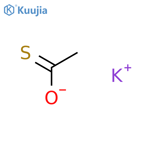

- Potassium Thioacetate

1-Naphthyl acetate Preparation Products

1-Naphthyl acetate Letteratura correlata

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

830-81-9 (1-Naphthyl acetate) Prodotti correlati

- 1205-91-0(4-(acetyloxy)phenyl acetate)

- 1523-11-1(2-Naphthyl acetate)

- 122-79-2(Phenyl acetate)

- 22426-47-7(2,6-Diacetoxynaphthalene)

- 22472-26-0(2,7-Diacetoxynaphthalene)

- 1379677-28-7(3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate)

- 1804363-87-8(3-(Bromomethyl)-4-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine)

- 1510972-64-1({1-4-(pyridin-2-yl)-1,3-thiazol-2-ylcyclopentyl}methanamine)

- 1446406-93-4(1H-Indazole, 3-chloro-5-(trifluoromethoxy)-)

- 1105194-51-1((Z)-N'-hydroxy-5-({3-(3-methyl-1,2-oxazol-5-yl)propylsulfanyl}methyl)thiophene-2-carboximidamide)